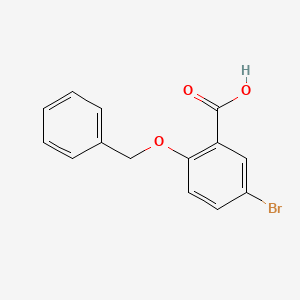

2-(Benzyloxy)-5-bromobenzoic acid

描述

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and at least one halogen atom. The presence and position of the halogen atom can significantly influence the electronic properties and reactivity of the molecule. In the case of 2-(Benzyloxy)-5-bromobenzoic acid, the bromine atom at the 5-position and the benzyloxy group at the 2-position create a distinct electronic and steric environment. This substitution pattern is crucial for its utility in a variety of chemical transformations, including cross-coupling reactions and the formation of complex molecular architectures. The introduction of halogens into benzoic acid derivatives can also impact their biological activity, a property that is actively explored in drug discovery. nih.govnih.gov

Significance as a Privileged Scaffold in Organic Synthesis

The term "privileged scaffold" was introduced to describe molecular frameworks that can serve as ligands for multiple biological targets. nih.govresearchgate.net These structures are often found in a variety of bioactive compounds and serve as a starting point for the development of new drugs. researchgate.netpageplace.de this compound can be considered a privileged scaffold due to its combination of a benzoic acid moiety, a common feature in many biologically active molecules, and the synthetically versatile bromo and benzyloxy groups. smolecule.comrsc.org This allows for the systematic modification of the core structure, enabling the generation of libraries of related compounds for high-throughput screening in drug discovery programs. nih.govrsc.org

Overview of Research Trajectories Pertaining to this compound

Current research involving this compound is primarily focused on its application as a building block in the synthesis of more complex molecules. smolecule.com Its utility in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by a new carbon-carbon bond, is a well-established and frequently employed strategy. acs.org Furthermore, the carboxylic acid and benzyloxy groups provide additional handles for chemical modification, allowing for the construction of diverse molecular frameworks. Research is actively exploring its use in the synthesis of novel heterocyclic compounds, potential pharmaceutical agents, and functional materials.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 62176-31-2 chemical-label.com |

| Molecular Formula | C14H11BrO3 americanchemicalsuppliers.com |

| Molecular Weight | 307.14 g/mol americanchemicalsuppliers.com |

| Appearance | White to off-white crystalline powder |

| Melting Point | 142-143 °C |

Synthesis and Manufacturing Processes

The primary synthetic route to this compound typically involves the benzylation of 5-bromosalicylic acid. In this reaction, the phenolic hydroxyl group of 5-bromosalicylic acid is protected as a benzyl (B1604629) ether. This is commonly achieved by reacting 5-bromosalicylic acid with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or ethanol.

Following the reaction, purification is crucial to remove any unreacted starting materials and byproducts. This is often accomplished through recrystallization from an appropriate solvent system, yielding the pure this compound.

Chemical Reactivity and Transformation

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the bromo substituent, and the benzyloxy group.

The carboxylic acid group can undergo typical reactions of this functional class, such as esterification with alcohols or amidation with amines, to produce the corresponding esters and amides. wikipedia.org These reactions are often facilitated by the use of coupling agents or by converting the carboxylic acid to a more reactive acyl chloride.

The bromine atom on the aromatic ring is a key site for transformation, particularly through palladium-catalyzed cross-coupling reactions. acs.org For instance, Suzuki-Miyaura coupling with boronic acids or their esters allows for the introduction of a wide range of aryl or alkyl groups at this position.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl. This group is generally stable under many reaction conditions but can be removed, typically through catalytic hydrogenation, to reveal the free phenol (B47542). This deprotection step is often a crucial final step in the synthesis of target molecules.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable building block in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the construction of complex molecular architectures.

One of its primary applications is in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. acs.org These biaryl motifs are prevalent in many pharmaceuticals and advanced materials. Furthermore, the presence of the carboxylic acid and the masked phenolic hydroxyl group allows for the subsequent elaboration of the synthesized biaryls into more complex structures.

It also serves as a precursor for the synthesis of various heterocyclic compounds. The strategic manipulation of its functional groups can lead to the formation of benzofurans, chromenones, and other important heterocyclic systems.

Role in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound is utilized as a key intermediate in the synthesis of potential therapeutic agents. nih.gov Its structural features are often incorporated into the design of molecules targeting a wide range of biological targets.

The ability to readily diversify the structure of this compound makes it an ideal scaffold for the creation of compound libraries for drug discovery. By systematically varying the substituents at the bromo and carboxylic acid positions, medicinal chemists can generate a large number of analogs for biological screening. This approach accelerates the process of identifying lead compounds with desired pharmacological activities.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQAXGLEBKDMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368748 | |

| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-31-2 | |

| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzyloxy 5 Bromobenzoic Acid and Its Precursors

Strategies for Benzyl (B1604629) Ether Formation in Benzoic Acid Synthesis

The introduction of a benzyl protecting group onto the hydroxyl moiety of a salicylic acid precursor is a critical step. This conversion to a benzyl ether prevents unwanted side reactions in subsequent steps and is typically achieved through nucleophilic substitution.

Williamson Ether Synthesis Applications

The Williamson ether synthesis is a classic and widely used method for preparing ethers. The reaction proceeds via an S\textsubscriptN2 (bimolecular nucleophilic substitution) mechanism, involving a deprotonated alcohol (an alkoxide) acting as a nucleophile to attack an organohalide. youtube.comwikipedia.org

In the context of synthesizing precursors for 2-(benzyloxy)-5-bromobenzoic acid, the starting material is often 5-bromosalicylic acid. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks a benzyl halide, such as benzyl bromide, to form the benzyl ether.

Mechanism Outline:

Deprotonation: The acidic phenolic proton of the salicylic acid derivative is removed by a base (e.g., sodium hydride, sodium hydroxide) to form a sodium phenoxide.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of the benzyl halide.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the C-O bond of the ether. wikipedia.orgmasterorganicchemistry.com

For this S\textsubscriptN2 reaction to be efficient, the alkyl halide should ideally be primary, like benzyl bromide, to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Table 1: Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Outcome |

|---|---|---|---|---|

| 5-Bromosalicylic acid | Benzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Formation of benzyl ether |

| 5-Bromosalicylic acid | Benzyl chloride | Potassium Carbonate (K₂CO₃) | Acetone (B3395972) or DMF | Formation of benzyl ether |

Alternative Benzylating Reagents and Conditions

While the Williamson synthesis is robust, alternative reagents have been developed to perform benzylation under different, often milder, conditions. These methods can be advantageous when the substrate is sensitive to the strongly basic conditions of the traditional Williamson reaction.

Benzyl Trichloroacetimidate: This reagent allows for the protection of alcohols under acidic conditions, using a catalyst like trifluoromethanesulfonic acid (TfOH). This method is beneficial for substrates that are unstable in the presence of strong bases. organic-chemistry.org

Benzyloxypyridinium Triflates: Reagents such as benzyloxypyridinium triflate have been developed for the benzylation of alcohols and carboxylic acids under relatively neutral conditions. These reagents can generate benzyl cation equivalents that react with the hydroxyl group.

2-Benzyloxy-1-methylpyridinium Triflate: This is another example of a reagent that enables the benzylation of hydroxyl groups under neutral conditions. organic-chemistry.org

4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (DPT-BM): This advanced reagent can generate benzyl cation equivalents simply by being dissolved in a solvent at room temperature, allowing for benzylation under non-acidic conditions. nih.gov

Table 2: Comparison of Benzylating Reagents

| Reagent | Reaction Condition | Key Advantage |

|---|---|---|

| Benzyl Halide (Williamson) | Basic | Widely applicable, cost-effective |

| Benzyl Trichloroacetimidate | Acidic | Suitable for base-sensitive substrates |

| Benzyloxypyridinium Triflates | Neutral | Avoids both strongly acidic and basic media |

| DPT-BM | Neutral (Room Temp) | Very mild conditions, spontaneous generation of electrophile |

Regioselective Bromination Techniques for Benzoic Acid Skeletons

Achieving the correct substitution pattern on the benzoic acid ring is crucial. For this compound, a bromine atom must be introduced specifically at the C-5 position, which is para to the oxygen-containing substituent and meta to the carboxylic acid group.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is the most common method for introducing a bromine atom onto a benzene (B151609) ring. chemeurope.commasterorganicchemistry.com The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the ring.

In a precursor like 2-hydroxybenzoic acid (salicylic acid) or 2-(benzyloxy)benzoic acid, there are two directing groups:

-OH or -OR (alkoxy) group: This is a strongly activating, ortho-, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack.

-COOH (carboxyl) group: This is a deactivating, meta-directing group. It withdraws electron density from the ring.

When both types of groups are present, the powerful activating effect of the -OH or -OR group dominates the directing outcome. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho and para to the oxygen substituent. In the case of a 2-substituted benzoic acid, the position para to the oxygen group is C-5.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) in the presence of an acid catalyst or molecular bromine (Br₂) in a suitable solvent. nih.govgoogle.com The use of NBS is often preferred as it can offer milder reaction conditions and better control over selectivity. nih.gov For example, the bromination of o-halobenzoic acids using NBS in sulfuric acid and an organic solvent can yield the 5-bromo derivative. google.com When salicylic acid is treated with bromine water, the strong activation by the hydroxyl group can lead to polysubstitution and decarboxylation, forming 2,4,6-tribromophenol. vedantu.comdoubtnut.com Therefore, controlled conditions are essential to achieve selective monobromination.

Decarboxylative Bromination Methodologies

An alternative strategy for synthesizing aryl bromides is decarboxylative bromination, where a carboxylic acid group is replaced by a bromine atom. nih.govacs.org This approach can be useful for accessing regioisomers that are difficult to obtain through direct electrophilic substitution. acs.org

The classic example of this transformation is the Hunsdiecker reaction , which traditionally involves the reaction of a silver salt of a carboxylic acid with bromine. acs.org However, this method has limitations, and for aromatic carboxylic acids, it often works best with electron-withdrawing groups. Electron-rich benzoic acids may undergo electrophilic bromination of the ring as a competing process. nih.gov

More modern, transition-metal-free methods have been developed that are applicable to a variety of electron-rich aromatic acids. nih.gov These newer protocols can offer higher yields and selectivity compared to Hunsdiecker-type conditions. nih.gov Additionally, photoredox catalysis has emerged as a mild method for the decarboxylation of aryl carboxylic acids to generate aryl radicals, which can then be trapped with a bromine source. rsc.orgacs.org While powerful, these methods are generally more complex than direct electrophilic bromination for the synthesis of this compound, where the directing groups already favor the desired substitution pattern.

Convergent and Linear Synthesis Routes

For this compound, two primary linear routes can be envisioned:

Route A (Bromination first):

2-Hydroxybenzoic acid → 5-Bromo-2-hydroxybenzoic acid (via electrophilic bromination)

5-Bromo-2-hydroxybenzoic acid → this compound (via benzylation)

Route B (Benzylation first):

2-Hydroxybenzoic acid → 2-(Benzyloxy)benzoic acid (via benzylation)

2-(Benzyloxy)benzoic acid → this compound (via electrophilic bromination)

Hydrolysis of Benzylic Esters of this compound

A primary method for the preparation of this compound involves the hydrolysis of its corresponding benzyl ester, Benzyl 2-(benzyloxy)-5-bromobenzoate. This deprotection step is crucial for revealing the carboxylic acid functionality. The reaction is typically carried out under basic conditions, which facilitates the cleavage of the ester bond.

A well-documented procedure involves dissolving the benzyl ester in a mixture of methanol and water, followed by the addition of a strong base such as sodium hydroxide. The reaction mixture is then heated to ensure complete hydrolysis. This process has been shown to be highly efficient, achieving a yield of 97%. chemicalbook.com Following the reaction, a standard acid-base workup is employed to isolate the final product. The mixture is acidified, typically with hydrochloric acid, to protonate the carboxylate salt, leading to the precipitation of the desired this compound. chemicalbook.com

Table 1: Reaction Parameters for the Hydrolysis of Benzyl 2-(benzyloxy)-5-bromobenzoate chemicalbook.com

| Parameter | Value |

| Starting Material | Benzyl 2-benzyloxy-5-bromobenzoate |

| Reagents | Sodium hydroxide, Methanol, Water |

| Temperature | 60 °C |

| Reaction Time | 2 hours |

| Product Yield | 97% |

This interactive table summarizes the key conditions for the basic hydrolysis of the benzyl ester to yield the target carboxylic acid.

Sequential Functional Group Introduction

The synthesis of this compound can also be achieved through a strategy of sequential functional group introduction onto a simpler aromatic scaffold. This approach allows for controlled construction of the molecule. A plausible and common strategy involves two key transformations: electrophilic bromination and Williamson ether synthesis.

One logical synthetic route begins with a commercially available precursor, such as a 2-halobenzoic acid. For instance, starting with o-chlorobenzoic acid, an electrophilic bromination reaction can be performed. Using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid introduces a bromine atom onto the aromatic ring, yielding 5-bromo-2-chlorobenzoic acid. google.comgoogle.com The directing effects of the existing substituents guide the bromine to the desired position.

The subsequent step would involve the introduction of the benzyloxy group. This is typically achieved via a nucleophilic substitution reaction (Williamson ether synthesis). The phenolic precursor, which can be obtained from the 2-chloro derivative, is treated with a strong base to form a phenoxide ion. This nucleophile then reacts with benzyl bromide or benzyl chloride to form the desired benzyl ether, yielding this compound.

Table 2: Plausible Sequential Synthesis Route

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Electrophilic Bromination | o-halobenzoic acid | N-Bromosuccinimide (NBS), H₂SO₄ | 2-halo-5-bromobenzoic acid |

| 2 | Nucleophilic Substitution | 2-hydroxy-5-bromobenzoic acid | Base (e.g., K₂CO₃), Benzyl halide | This compound |

This table outlines a potential two-step synthetic sequence for the target compound, highlighting the key reactions and reagents involved.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by focusing on aspects such as solvent choice and the use of sustainable catalysts. wjpmr.comjctjournal.com These principles advocate for the use of less hazardous materials and processes that are more energy-efficient and generate less waste.

Solvent Selection and Reaction Medium Optimization

Solvent selection is a critical component of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. jk-sci.com In the synthesis of this compound and its precursors, a shift towards more environmentally benign solvents is being explored.

For the hydrolysis step, the use of a methanol-water mixture represents a relatively green choice, as both are biodegradable and have low toxicity compared to many organic solvents. chemicalbook.com However, in steps like bromination, hazardous chlorinated solvents such as dichloromethane (DCM) are often used. google.com Green chemistry principles encourage the replacement of such solvents with safer alternatives. Potential greener alternatives could include water, if phase-transfer catalysts are employed, or even solvent-free conditions. researchgate.netresearchgate.net For purification steps like recrystallization, alcohols such as ethanol or methanol are preferable to halogenated hydrocarbons. google.com The use of microwave-assisted synthesis, which can accelerate reactions and sometimes be performed in greener solvents or even solvent-free, is another avenue for optimizing the reaction medium. ijsdr.org

Table 3: Comparison of Solvents in Relevant Synthetic Steps

| Step | Conventional Solvent | Green Alternative(s) | Rationale for Change |

| Bromination | Dichloromethane (DCM) google.com | Acetic acid, Water (with catalyst) | Reduce use of volatile, hazardous halogenated solvents. jctjournal.comacs.org |

| Hydrolysis | Methanol/Water chemicalbook.com | Water (as primary solvent) | Further reduce organic solvent use; water is the most benign solvent. |

| Purification | Chlorinated Solvents | Ethanol, Methanol google.com | Use of biodegradable and less toxic alcohols. |

This interactive table compares traditional solvents with greener alternatives for key synthetic transformations, in line with green chemistry principles.

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry, as they can reduce energy consumption and minimize waste by enabling more selective reactions.

For the bromination step, traditional methods often use stoichiometric amounts of bromine, which is hazardous. Sustainable alternatives focus on catalytic systems. For example, vanadium (V) or molybdenum (VI) complexes can catalyze the bromination of aromatic rings using potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as a clean oxidant, with water being the only byproduct. researchgate.netrsc.org Another approach involves aerobic bromination, which uses oxygen from the air as the terminal oxidant in conjunction with catalysts like [C₄Py]NO₃. acs.orgnih.gov

For the O-benzylation (etherification) step, conventional methods often require strong bases and harsh conditions. Modern catalyst development has led to milder alternatives. Palladium-based catalysts, for instance, can facilitate the benzylation of phenols under neutral conditions, avoiding the need for strong bases and generating fewer byproducts. organic-chemistry.orgelsevierpure.com Research into heterogeneous catalysts is also prominent, as these can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process.

Table 4: Sustainable Catalyst Systems for Key Synthetic Steps

| Reaction Step | Catalyst System | Advantages |

| Bromination | V(V) or Mo(VI) with KBr/H₂O₂ researchgate.netrsc.org | Uses a safe bromine source and a green oxidant (H₂O₂). |

| Bromination | [C₄Py]NO₃ with O₂ acs.orgnih.gov | Utilizes air as the oxidant, high atom economy. |

| O-Benzylation | Palladium/DPEphos organic-chemistry.org | Proceeds under neutral conditions, avoiding strong bases. |

| Oxidation | Na₂WO₄ with H₂O₂ organic-chemistry.org | Solvent-free oxidation, produces water as the only byproduct. |

This table showcases modern, sustainable catalyst systems that can be applied to the key chemical transformations required for the synthesis of the target compound.

Reactivity Profiles and Transformational Chemistry of 2 Benzyloxy 5 Bromobenzoic Acid

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position of the benzene (B151609) ring serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly increasing the molecular complexity. The reactivity of the C(sp²)–Br bond is a cornerstone of modern organic synthesis. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically an arylboronic acid. wikipedia.org For 2-(benzyloxy)-5-bromobenzoic acid, this reaction facilitates the substitution of the bromine atom with a variety of aryl or heteroaryl groups.

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or PdCl₂(dppf)·CH₂Cl₂. organic-chemistry.orgorganic-chemistry.org The efficiency and scope of the reaction are heavily influenced by the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst. researchgate.net Sterically hindered biarylphosphine ligands such as JohnPhos and XPhos are often effective for coupling unactivated aryl bromides. organic-chemistry.orgnih.gov A base, such as potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle. organic-chemistry.orghepatochem.com The reaction is commonly performed in solvents like dimethylformamide (DMF) or a mixture of tetrahydrofuran (B95107) (THF) and water. organic-chemistry.orgorganic-chemistry.org These conditions allow for the selective formation of a new C-C bond at the C-5 position while preserving the carboxylic acid and benzyloxy ether functionalities. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Arylboronic acid | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | dppf (intrinsic) | Cs₂CO₃ | THF/H₂O | Potassium aryltrifluoroborate | organic-chemistry.org |

| Pd(OAc)₂ | XPhos | CsF | t-BuOH | Arylboronic acid | nih.govnih.gov |

| Pd(PPh₃)₄ | PPh₃ (intrinsic) | K₂CO₃ | Aqueous media | Arylboronic acid | libretexts.org |

Beyond the Suzuki-Miyaura reaction, the C-5 bromine atom can participate in a variety of other palladium-catalyzed cross-coupling reactions. These methods provide access to different classes of compounds by forming bonds with alkenes, alkynes, amines, and organostannanes.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C=C bond. wikipedia.org The process typically uses a palladium catalyst like Pd(OAc)₂ or tetrakis(triphenylphosphine)palladium(0), often with a phosphine ligand, and a base such as triethylamine (B128534). wikipedia.orgorganic-chemistry.org This would introduce a vinyl group at the C-5 position of the benzoic acid.

Sonogashira Coupling : To introduce an alkyne substituent, the Sonogashira reaction is employed, which couples the aryl bromide with a terminal alkyne. wikipedia.org This reaction is unique in that it typically requires a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base like triethylamine or piperidine. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. libretexts.orgwikipedia.org Utilizing a palladium catalyst with specialized, bulky electron-rich phosphine ligands (e.g., BINAP, XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), the bromine atom can be replaced by a wide range of amino groups. organic-chemistry.orgwikipedia.orgnih.gov

Stille Coupling : The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org This reaction is highly versatile due to the stability and commercial availability of many organostannane reagents, though their toxicity is a significant drawback. organic-chemistry.orglibretexts.org The reaction is catalyzed by palladium complexes, such as Pd(PPh₃)₄, and can be used to form various C-C bonds. organic-chemistry.orglibretexts.org

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Heck Reaction | Alkene | Aryl-Vinyl (C=C) | Pd(OAc)₂ / PPh₃, Base (Et₃N) | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl (C≡C) | Pd(PPh₃)₄ / CuI, Base (amine) | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Aryl-Nitrogen (C-N) | Pd(OAc)₂ / Biarylphosphine Ligand, Strong Base (NaOtBu) | organic-chemistry.orgwikipedia.org |

| Stille Coupling | Organostannane (R-SnR'₃) | Aryl-Carbon (C-C) | Pd(PPh₃)₄, LiCl (optional) | organic-chemistry.orgwikipedia.org |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a key functional handle, allowing for transformations into esters, amides, and alcohols, which are fundamental derivatives in medicinal and materials chemistry.

The conversion of the carboxylic acid group into esters (esterification) or amides (amidation) is a common and crucial transformation.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid) at elevated temperatures. Alternatively, the carboxylic acid can be activated with various reagents before reacting with an alcohol.

Amidation is one of the most important bond-forming reactions in medicinal chemistry. hepatochem.com Direct condensation of the carboxylic acid with an amine requires activation of the carboxyl group. nih.gov This is typically done using a wide array of "coupling reagents." These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile to form the stable amide bond. hepatochem.comnih.gov For sterically hindered substrates like this compound, more powerful coupling reagents are often required. luxembourg-bio.com

Table 3: Common Reagents for Amidation of Carboxylic Acids

| Reagent Class | Examples | Notes | Reference |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (EDCI) | Often used with additives like HOBt or Oxyma to suppress side reactions and racemization. | hepatochem.com |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Highly efficient and fast-reacting. HATU is particularly effective for hindered substrates. | hepatochem.com |

| Aminium/Uronium Salts | HBTU, TBTU, COMU | Very efficient reagents that lead to rapid coupling times. | luxembourg-bio.com |

| Other | T3P (Propylphosphonic Anhydride) | A robust and practical reagent known for low epimerization. | organic-chemistry.org |

The carboxylic acid group can be reduced to a primary alcohol, yielding [2-(benzyloxy)-5-bromophenyl]methanol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids, but it is highly reactive and may also reduce the aryl bromide. A more chemoselective option is the use of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BMS). organic-chemistry.orgyoutube.com Borane reagents are well-known for their ability to selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including aryl halides and esters. organic-chemistry.orgnih.gov The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced. ic.ac.uk This selectivity makes borane the reagent of choice for this specific transformation, ensuring that the C-Br bond and the benzyloxy ether remain intact. nih.gov

Benzyloxy Ether Cleavage and Deprotection Strategies

The benzyl (B1604629) group is frequently used as a protecting group for phenols due to its general stability and the multiple methods available for its removal. Cleaving the benzyloxy ether in this compound regenerates the phenolic hydroxyl group, yielding 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid). The choice of deprotection strategy depends on the desired preservation of other functional groups in the molecule.

Catalytic Hydrogenation : The most common and often mildest method for benzyl ether cleavage is palladium-catalyzed hydrogenation. nih.gov This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). A significant consideration for this substrate is that these conditions can also lead to hydrodebromination, reductively removing the bromine atom from the aromatic ring. Therefore, this method is most suitable when removal of both the benzyl group and the bromine atom is desired.

Acid-Catalyzed Cleavage : Strong Lewis acids or protic acids can effectively cleave benzyl ethers. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers, including benzyl ethers. nih.gov Strong mineral acids such as hydrobromic acid (HBr) can also be used, often at elevated temperatures. These harsh conditions may not be compatible with all substrates but offer a non-reductive pathway to deprotection.

Oxidative Cleavage : Certain benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB) ethers, can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov While less common for standard benzyl ethers, this represents another potential, non-reductive deprotection route.

Table 4: Common Strategies for Benzyloxy Ether Cleavage

| Method | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Mild conditions, but may also cause dehalogenation (removal of Br). | nih.gov |

| Lewis Acid Cleavage | BBr₃ | Highly effective for aryl ethers; non-reductive. | nih.gov |

| Protic Acid Cleavage | HBr, H₂SO₄ | Requires strong acid and often heat; non-reductive. | organic-chemistry.orgnih.gov |

| Oxidative Cleavage | DDQ | More effective for electron-rich benzyl ethers (e.g., PMB); non-reductive. | nih.gov |

Catalytic Hydrogenation and Hydrogen Transfer Methods

Catalytic hydrogenation is a standard and efficient method for the debenzylation of this compound. This process typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free phenol (B47542) and toluene. This method is often preferred due to its clean nature and high yields.

Hydrogen transfer hydrogenation offers a safer alternative to using flammable hydrogen gas. In this method, a hydrogen donor, such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate, is used in conjunction with a palladium catalyst. The in situ generation of hydrogen facilitates the reductive cleavage of the benzyl ether.

| Method | Catalyst | Hydrogen Source | Key Features |

| Catalytic Hydrogenation | Pd/C | H₂ gas | High efficiency, clean reaction. |

| Transfer Hydrogenation | Pd/C | 1,4-Cyclohexadiene | Safer alternative to H₂ gas. |

| Transfer Hydrogenation | Pd/C | Ammonium Formate | Mild conditions. |

This table provides a summary of common catalytic hydrogenation methods for debenzylation.

It is important to note that the presence of the bromine substituent on the aromatic ring can sometimes lead to hydrodebromination as a side reaction, particularly under harsh hydrogenation conditions. Careful control of reaction parameters, such as catalyst loading, pressure, and temperature, is crucial to ensure selectivity. The use of catalyst poisons, like diphenylsulfide, can selectively reduce other functional groups without cleaving the benzyl ether if desired. google.com

Acid-Mediated Deprotection

Strong acids can effectively cleave the benzyl ether in this compound. chemicalbook.com This method is particularly useful when the substrate is sensitive to catalytic hydrogenation. Common reagents for acid-mediated deprotection include strong mineral acids like hydrogen bromide (HBr) and trifluoroacetic acid (TFA). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid on the benzylic carbon.

The choice of acid and reaction conditions is critical to avoid unwanted side reactions, such as electrophilic aromatic substitution or degradation of acid-sensitive functional groups. ias.ac.inlibretexts.org For instance, a thioanisole-trifluoroacetic acid system has been reported to deprotect O-benzyltyrosine quantitatively via a "push-pull" mechanism, which could be applicable here. masterorganicchemistry.com A novel reagent composed of HBr and a silyl (B83357) bromide in trifluoroacetic acid has also been developed for the efficient cleavage of benzyl ethers. nih.gov

| Reagent | Conditions | Advantages | Limitations |

| Hydrogen Bromide (HBr) | Acetic acid or neat | Effective for many substrates | Harsh conditions, potential side reactions |

| Trifluoroacetic Acid (TFA) | Often with a scavenger (e.g., thioanisole) | Milder than HBr, can be selective | May require elevated temperatures |

| TFA/TES/Br₂ | 0 °C | Full deprotection of benzyl ethers | Careful handling required |

This table summarizes common acid-mediated deprotection methods for benzyl ethers.

Oxidative Deprotection Protocols

Oxidative cleavage provides another avenue for the deprotection of the benzyl ether in this compound, particularly when reductive or strongly acidic conditions are not tolerated. chemicalbook.comsmolecule.com A variety of oxidizing agents can be employed for this transformation.

One common method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which selectively oxidizes the benzyl group. chemicalbook.com Nitroxyl radicals, in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can also catalyze the oxidative deprotection under mild, ambient temperature conditions. google.comyoutube.com This method has a broad substrate scope and is tolerant of hydrogenation-sensitive groups. chemicalbook.comgoogle.com Another approach utilizes a bromo radical, generated from the oxidation of an alkali metal bromide with an oxidant like Oxone, to effect the debenzylation. youtube.com

| Reagent System | Key Features |

| DDQ | Selective for benzyl ethers. chemicalbook.com |

| Nitroxyl radical/PIFA | Catalytic, mild conditions, broad scope. google.comyoutube.com |

| Alkali metal bromide/Oxone | Green, sustainable method. youtube.com |

This table highlights various oxidative deprotection protocols for benzyl ethers.

Emerging Photoredox Catalysis for C-O Bond Cleavage

Visible-light photoredox catalysis has recently emerged as a powerful and mild method for the cleavage of C-O bonds, including those in benzyl ethers. This technique offers high functional group tolerance and avoids the use of harsh reagents. The mechanism typically involves a photocatalyst that, upon excitation with visible light, can facilitate a single-electron transfer (SET) process, leading to the cleavage of the benzyl ether.

For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a stoichiometric or catalytic photooxidant allows for the cleavage of benzyl ethers in the presence of sensitive functional groups like azides, alkenes, and alkynes. Dual catalysis systems, combining a photoredox catalyst with a nickel catalyst, have also been developed for C-O bond activation and subsequent cross-coupling reactions. While direct application to this compound is not extensively documented, the general principles suggest its feasibility.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization. The existing substituents—the benzyloxy, bromo, and carboxylic acid groups—direct the regioselectivity of these transformations.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, both the carboxylic acid and the benzyloxy group can act as directing groups. The carboxylic acid group is known to direct lithiation to the ortho position. For instance, unprotected 2-methoxybenzoic acid can be selectively deprotonated at the position ortho to the carboxylate using s-BuLi/TMEDA.

The benzyloxy group can also direct metalation. The α-lithiobenzyloxy group, generated by selective α-lithiation with t-BuLi, can act as a directed metalation group (DMG), leading to ortho-lithiation. The interplay between the directing effects of the carboxylate and the benzyloxy group, along with the steric and electronic influence of the bromine atom, would determine the outcome of DoM on this specific substrate.

Other Aromatic Functionalization Approaches

Beyond DoM, the aromatic ring of this compound can be functionalized through other electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position can be displaced by nucleophiles via nucleophilic aromatic substitution (SNA_r). This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. While the benzyloxy group is electron-donating, the carboxylic acid group is electron-withdrawing. The success of SNA_r would depend on the reaction conditions and the nature of the nucleophile. For the related 2-allyloxy-5-bromobenzoic acid, amination at the 5-position has been achieved using methylamine (B109427) under palladium catalysis. chemicalbook.com

Spectroscopic and Advanced Structural Elucidation of 2 Benzyloxy 5 Bromobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationrsc.orgunimi.itugm.ac.id

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(Benzyloxy)-5-bromobenzoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the molecular puzzle.

¹H NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its different proton environments. The aromatic protons on the benzoic acid ring and the benzyl (B1604629) group, as well as the methylene (B1212753) protons of the benzyl group, each produce unique resonances.

Aromatic Protons: The three protons on the substituted benzoic acid ring typically appear as complex multiplets in the downfield region (around 7.0-8.0 ppm). The electron-withdrawing effects of the bromine atom and the carboxylic acid group, combined with the electron-donating effect of the benzyloxy group, influence their precise chemical shifts. The proton ortho to the bromine atom is expected to show a doublet, while the others will exhibit doublet of doublets patterns due to coupling with their neighbors.

Benzyl Group Protons: The five protons of the phenyl ring of the benzyloxy group usually appear as a multiplet around 7.3-7.5 ppm. The two methylene protons (CH₂) of the benzyl group are chemically equivalent and typically produce a sharp singlet around 5.0-5.2 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is often broad and can appear over a wide range of the spectrum (typically >10 ppm), and its signal may be exchanged with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Singlet (broad) |

| Aromatic (Benzoic Ring) | 7.0 - 8.0 | Multiplet |

| Aromatic (Benzyl Ring) | 7.3 - 7.5 | Multiplet |

| Methylene (-OCH₂Ph) | 5.0 - 5.2 | Singlet |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.comdocbrown.inforesearchgate.net For this compound, 14 distinct signals are expected, corresponding to each unique carbon atom.

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield (δ > 165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms. docbrown.info

Aromatic Carbons: The 12 aromatic carbons (six from the benzoic ring and six from the benzyl ring) resonate in the range of approximately 110-160 ppm. The carbon attached to the bromine (C-5) will be shifted to a higher field compared to an unsubstituted carbon, while the carbon attached to the oxygen of the ether (C-2) will be shifted downfield.

Methylene Carbon: The benzylic methylene carbon (-OCH₂Ph) typically appears around 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | >165 |

| Aromatic (C-O) | ~155-160 |

| Aromatic (C-H, C-Br, C-C) | 110-140 |

| Methylene (-OCH₂Ph) | ~70 |

2D NMR Techniques (e.g., COSY, HSQC, NOESY)unimi.it

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons on the benzoic acid ring and to distinguish them from the protons on the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the methylene proton signal to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysischemicalbook.comuni.ludocbrown.info

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. docbrown.info Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, which is a characteristic signature for a monobrominated compound. chemicalbook.comuni.lu

High-Resolution Mass Spectrometry (HRMS)unimi.ituni.lu

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₁₄H₁₁BrO₃), the predicted monoisotopic mass is 305.98917 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. HRMS has been used to unequivocally confirm the identity of related synthesized byproducts. unimi.it

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|

| [M-H]⁻ | 304.98189 | 306.97984 |

| [M+H]⁺ | 306.99645 | 308.99440 |

| [M+Na]⁺ | 328.97839 | 330.97634 |

Data sourced from PubChemLite predictions. uni.lu

Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxyl group or parts of the side chains. For this compound, characteristic fragments would likely include the loss of the benzyl group (C₇H₇•, m/z 91), loss of COOH (m/z 45), or cleavage of the ether bond.

LC-MS and GC-MS Applicationsnih.govnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate complex mixtures before mass analysis.

LC-MS: This is a highly sensitive and selective method for analyzing non-volatile compounds. LC-MS/MS has been successfully used for the pharmacokinetic studies of related compounds like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) in rat plasma. nih.govresearchgate.net A similar method could be developed for this compound to study its presence in biological matrices. The compound would first be separated on an LC column (e.g., a C18 column) and then detected by the mass spectrometer. nih.govresearchgate.net

GC-MS: This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, derivatization is often required to increase their volatility. A common method involves converting the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester. nih.gov GC-MS has been used for the determination of various benzoic acids in human plasma after derivatization. nih.gov This approach would be applicable for the analysis of this compound in various samples.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy serves as a powerful and non-destructive tool for the identification of functional groups within a molecule. This technique measures the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum displays a series of absorption bands, with each band's frequency corresponding to a specific type of chemical bond vibration.

A detailed examination of the IR spectrum of this compound allows for the unambiguous identification of its principal functional components. For instance, the carboxylic acid group gives rise to a very broad absorption band, typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. ijtsrd.comdocbrown.info The carbonyl (C=O) stretch of the carboxylic acid is also readily identified as a strong, sharp absorption peak, generally appearing in the 1680-1710 cm⁻¹ region. ijtsrd.com

The aromatic character of the molecule is confirmed by the presence of C-H stretching vibrations from the benzene (B151609) rings, which are located at wavenumbers above 3000 cm⁻¹, and by C=C stretching vibrations within the rings, which produce several bands in the 1450-1600 cm⁻¹ range. The C-O stretching of the ether linkage in the benzyloxy group is also discernible, typically in the 1240-1260 cm⁻¹ range. The carbon-bromine (C-Br) bond, on the other hand, absorbs at a much lower frequency, usually in the 600-500 cm⁻¹ region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch | Aromatic | >3000 |

| C=O Stretch | Carboxylic Acid | 1680-1710 |

| C=C Stretch | Aromatic | 1450-1600 |

| C-O Stretch | Ether | 1240-1260 |

| C-Br Stretch | Aryl Halide | 600-500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides highly accurate data on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing of this compound and its related derivatives.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the absolute structure of a crystalline molecule. beilstein-journals.orgmdpi.commdpi.comaps.org By passing a focused beam of X-rays through a single, well-ordered crystal, a unique diffraction pattern is generated. This pattern is then mathematically analyzed to create an electron density map, which reveals the exact positions of the atoms in the crystal lattice.

X-ray Powder Diffraction for Polymorphism Studies

X-ray powder diffraction (XRPD) is a key technique for analyzing the crystalline properties of a bulk sample and is particularly important for studying polymorphism. units.itnih.govamericanpharmaceuticalreview.com Polymorphs are different crystalline forms of the same compound, which can exhibit varied physicochemical properties, such as melting point, solubility, and stability. researchgate.net

While specific studies on the polymorphism of this compound are not widely documented, XRPD is the principal method used for such investigations. units.itresearchgate.net By comparing the XRPD patterns from different samples of the compound, it is possible to identify different polymorphic forms. Each polymorph will produce a unique diffraction pattern, characterized by a distinct set of peaks that correspond to the specific lattice spacings of that crystal structure. The ability to identify and characterize polymorphs is of great importance in the pharmaceutical and materials industries, as the crystalline form of a substance can significantly affect its behavior and performance. nih.govamericanpharmaceuticalreview.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 5 Bromobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the electronic structure and properties of molecules. These calculations provide a theoretical framework for predicting molecular geometries, vibrational frequencies, and various electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading method for the quantum chemical study of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT calculations are frequently employed to determine the optimized geometry and electronic properties of benzoic acid derivatives. ucl.ac.ukmdpi.com For 2-(benzyloxy)-5-bromobenzoic acid, DFT studies, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide a detailed picture of its molecular structure.

The optimized geometric parameters, including bond lengths and bond angles, can be calculated. These theoretical values can then be compared with experimental data if available, or used to predict the structure of the molecule in the absence of experimental data.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.905 | C-C-Br | 119.8 |

| C-O (ether) | 1.368 | C-O-C (ether) | 118.2 |

| C=O (acid) | 1.215 | O=C-O (acid) | 122.5 |

| C-O (acid) | 1.350 | C-C-C (ring) | 119.5 - 120.5 |

| O-H (acid) | 0.965 | C-C-O (ether) | 124.5 |

Furthermore, DFT calculations allow for the determination of key electronic properties that govern the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. iucr.org

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap | 4.72 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.82 |

| Electronegativity | 4.18 |

| Chemical Hardness | 2.36 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP analysis would likely reveal a high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a prime site for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a high positive potential, indicating its acidic nature. The benzyloxy group and the bromine atom would also influence the electrostatic potential of the aromatic ring.

Table 3: Representative Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites

| Atomic Site | MEP Value (kcal/mol) |

| Carbonyl Oxygen (C=O) | -55.8 |

| Hydroxyl Hydrogen (O-H) | +65.2 |

| Bromine Atom | -15.3 |

| Aromatic Ring (average) | -5 to +5 |

Conformational Analysis and Energy Minimization

The presence of flexible single bonds in this compound, specifically the C-O-C ether linkage and the C-C bond connecting the carboxylic acid to the ring, allows for the existence of multiple conformers. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative stabilities.

Computational methods can be used to perform a systematic search of the conformational space and calculate the energy of each conformer. Energy minimization procedures are then applied to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. This information is crucial for understanding the molecule's preferred shape and how it might interact with other molecules, such as receptors in a biological system. nih.gov

Table 4: Relative Energies of Representative Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5 | 0.00 |

| 2 | 90.0 | +2.5 |

| 3 | 0.0 | +4.8 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at the molecular level. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energies for each step. nih.gov

For this compound, computational methods could be used to elucidate the mechanism of various reactions, such as its synthesis via Williamson ether synthesis or its participation in electrophilic aromatic substitution reactions. For instance, the bromination of the aromatic ring could be studied to understand the regioselectivity and the role of the existing substituents in directing the incoming electrophile.

Table 5: Hypothetical Activation Energies for a Plausible Reaction Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Electrophilic attack of Br+ at C4 | TS1 | 15.2 |

| Proton abstraction from C4 | TS2 | 5.8 |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, have become increasingly reliable in predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the 1H and 13C NMR spectra with a reasonable degree of accuracy. acs.orgnih.gov

These predicted spectra can be invaluable in confirming the structure of a newly synthesized compound or in assigning the signals in a complex experimental spectrum. For this compound, DFT calculations can provide a theoretical NMR spectrum that can be compared with experimental data.

Table 6: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

| H (COOH) | 12.5 | C (COOH) | 168.5 |

| H (benzyl CH2) | 5.2 | C (benzyl CH2) | 71.2 |

| H (aromatic) | 7.0 - 8.1 | C (aromatic) | 115 - 160 |

| - | - | C-Br | 117.8 |

Advanced Applications of 2 Benzyloxy 5 Bromobenzoic Acid As a Synthetic Building Block

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-(Benzyloxy)-5-bromobenzoic acid serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique trifunctional nature, possessing a carboxylic acid, a bromo substituent, and a benzyloxy protecting group, allows for sequential and regioselective modifications, making it a valuable scaffold in medicinal chemistry.

Precursor for Complex Heterocyclic Systems

The structural framework of this compound is particularly well-suited for the construction of complex heterocyclic systems, which form the core of many therapeutic agents. The presence of the bromine atom and the carboxylic acid group on the benzene (B151609) ring allows for a variety of cyclization strategies to form fused ring systems.

One of the key applications of related 2-halogen-5-bromobenzoic acids is in the synthesis of compounds with multiple functional groups through the differential reactivity of each component. google.com This principle is leveraged to construct benzo-fused heterocyclic compounds, which are prevalent in numerous natural products and pharmaceuticals. nih.gov For instance, the carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization via a reaction involving the bromo substituent, such as a Buchwald-Hartwig or Ullmann condensation, to form lactams fused to the benzene ring.

Furthermore, the bromine atom can be converted to other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide range of substituents, which can then participate in cyclization reactions to form diverse heterocyclic cores. For example, a boronic acid introduced at the 5-position can be followed by an intramolecular condensation with a suitable functional group derived from the carboxylic acid to yield complex polycyclic structures.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis to reveal a reactive handle for further functionalization or to be a key pharmacophoric feature in the final API. This strategic protection allows for a wider range of reaction conditions to be employed during the construction of the heterocyclic scaffold without affecting the hydroxyl group.

A notable example of a complex heterocyclic system that can be accessed from precursors like this compound is the dibenz[b,f]oxazepine core, which is present in several centrally acting agents. The synthesis of such tricyclic systems often involves the formation of a biaryl bond followed by an intramolecular etherification or amidation.

Table 1: Heterocyclic Systems Accessible from this compound Derivatives

| Heterocyclic System | Key Synthetic Strategy | Potential Therapeutic Area |

|---|---|---|

| Benzofurans | Intramolecular O-arylation | Antifungal, Anti-inflammatory |

| Indoles | Fischer, Bischler-Möhlau, or Larock indole synthesis | Anticancer, Antiviral |

| Quinolines | Friedländer, Skraup, or Doebner-von Miller synthesis | Antimalarial, Antibacterial |

| Dibenzoxazepinones | Ullmann condensation followed by lactamization | CNS disorders |

Chiral Auxiliary or Starting Material in Asymmetric Synthesis

While direct utilization of this compound as a chiral auxiliary has not been extensively reported, its structural motifs are amenable to derivatization into chiral entities for asymmetric synthesis. The concept of using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. nih.gov

A chiral derivative of this compound could be synthesized by introducing a chiral center, for example, by attaching a chiral amine to the carboxylic acid to form a chiral amide. This chiral amide could then direct the stereoselective addition of a nucleophile to a prochiral center elsewhere in the molecule. After the desired stereochemistry is established, the chiral auxiliary can be cleaved and potentially recycled.

For instance, N-acyl-oxazolidinones, a well-known class of chiral auxiliaries, are often used to direct the asymmetric alkylation of enolates. A similar strategy could be envisioned where this compound is coupled to a chiral oxazolidinone. The resulting N-acyl derivative could then undergo diastereoselective transformations, with the bulky substituted benzene ring providing facial bias for the approach of reagents.

Furthermore, resolution of racemic this compound or its derivatives can provide enantiomerically pure starting materials for the synthesis of chiral APIs. Chiral resolution using techniques like diastereomeric salt formation with a chiral amine or enzymatic resolution are common methods to obtain single enantiomers of carboxylic acids. mdpi.com Once resolved, the enantiopure this compound can serve as a valuable building block in the total synthesis of complex chiral molecules, where the stereochemistry is carried through subsequent transformations.

Contributions to Natural Product Synthesis

The structural features of this compound make it a plausible precursor in the synthesis of certain classes of natural products, particularly those containing a substituted benzoic acid moiety or those derived from marine organisms, which are often rich in halogenated compounds. nih.govnih.govmdpi.comresearchgate.net

While a direct application of this compound in a completed natural product synthesis is not prominently documented in readily available literature, its utility can be inferred from synthetic strategies targeting brominated aromatic natural products. The bromo- and benzyloxy-substituted aromatic ring can be a key fragment that is elaborated into the final natural product.

For example, many marine alkaloids and polyketides feature brominated phenyl or phenoxy subunits. mdpi.com Synthetic routes towards these molecules could utilize this compound as a starting material. The carboxylic acid could be reduced to an alcohol or converted to other functional groups, while the bromine atom provides a site for cross-coupling reactions to build up the carbon skeleton of the natural product. The benzyloxy group offers protection for a hydroxyl group that might be sensitive to the reaction conditions used in the subsequent steps.

Consider the synthesis of a hypothetical marine natural product containing a 2-hydroxy-5-bromophenyl fragment. A synthetic chemist could employ this compound, transform the carboxylic acid into the desired functionality for the C1 position, and then carry out the necessary chain elongation or cyclization reactions. The final step would involve the deprotection of the benzyloxy group to reveal the natural product.

Development of Novel Functional Materials and Polymers

The incorporation of specific chemical functionalities into polymers is a powerful method for creating advanced materials with tailored properties. This compound can be utilized as a monomer or a modifying agent to introduce aromaticity, bromine atoms, and protected hydroxyl groups into polymer chains.

One promising area is in the synthesis of biodegradable polyesters. mdpi.com Aliphatic polyesters are widely used in biomedical applications, but their functionalization can be challenging. By incorporating a monomer derived from this compound into a polyester backbone, for example, through copolymerization with lactide or caprolactone, a functional polyester can be created. The pendant benzyloxy-bromophenyl groups can then be further modified.

The bromine atom can serve as a site for post-polymerization modification through reactions like atom transfer radical polymerization (ATRP) to graft other polymer chains onto the polyester backbone, creating complex architectures. Alternatively, the bromine can be a site for the attachment of small molecules, such as fluorescent dyes or cross-linking agents.

Deprotection of the benzyloxy group would yield a phenolic hydroxyl group on the polymer chain. This hydroxyl group can be used to attach biologically active molecules, such as peptides or drugs, rendering the material bioactive. This approach is valuable for creating materials for tissue engineering scaffolds or drug delivery systems. nih.gov

Table 2: Potential Functional Polymers Derived from this compound

| Polymer Type | Role of this compound | Potential Application |

|---|---|---|

| Functional Polyesters | Comonomer | Biodegradable and biocompatible materials for tissue engineering |

| Modified Polycarbonates | Functionalizing agent | Flame retardant materials (due to bromine content) |

| Polymer-grafted materials | Initiator site for grafting (via bromine) | Materials with tailored surface properties |

Ligand and Catalyst Design

The structure of this compound provides a scaffold for the synthesis of novel ligands for transition metal catalysis. The carboxylic acid group can be readily converted into other functionalities, such as amides, esters, or phosphines, which can coordinate to metal centers.

A particularly important class of ligands in catalysis is phosphine (B1218219) ligands. tcichemicals.comentegris.com By reacting a derivative of this compound with a phosphine-containing nucleophile, a new phosphine ligand can be synthesized. The steric and electronic properties of this ligand can be tuned by modifying the substituents on the benzene ring. The benzyloxy group, for instance, would impart a degree of steric bulk and influence the electronic nature of the aromatic ring.

The bromine atom can also play a role in ligand synthesis. For example, it can be used in a cross-coupling reaction to attach another phosphorus-containing group, leading to the formation of a bidentate phosphine ligand. Bidentate ligands are often more stable and can provide better control over the geometry of the metal complex, leading to higher selectivity in catalytic reactions.

Furthermore, the entire 2-(Benzyloxy)-5-bromobenzoyl group could be incorporated into a larger ligand framework, where it might act as a non-coordinating but sterically influential component, directing the outcome of a catalytic reaction. Organometallic catalysts bearing such ligands could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Prodrug and Drug Delivery System Design (focused on synthetic aspects as a precursor)

The concept of a prodrug involves chemically modifying a drug to improve its pharmacokinetic properties, such as solubility, permeability, or targeted delivery. researchgate.netorientjchem.org this compound can serve as a precursor for the synthesis of linkers or promoieties used in prodrug design.

The carboxylic acid functionality is a common handle for attaching a drug molecule via an ester or amide linkage. nih.gov The resulting prodrug can be designed to be stable in the gastrointestinal tract and then be cleaved by enzymes in the bloodstream or at the target site to release the active drug. The benzyloxy and bromo substituents on the aromatic ring of the linker can be used to modulate the lipophilicity and electronic properties of the prodrug, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

For example, an ester prodrug of a hydroxyl-containing drug could be synthesized using this compound. The resulting ester would likely be more lipophilic than the parent drug, potentially leading to improved oral absorption. Once absorbed, esterases in the plasma would hydrolyze the ester bond, releasing the active drug and the this compound linker, which would then be metabolized and excreted.

In the context of drug delivery systems, polymers functionalized with this compound, as discussed in section 6.3, could be used to create drug-polymer conjugates. nih.gov The drug can be attached to the polymer via a cleavable linker derived from the benzoic acid moiety. This approach can lead to controlled drug release and targeted delivery to specific tissues. The benzyloxy group could also be part of a self-immolative linker, which upon a specific trigger (e.g., an enzymatic reaction), undergoes a cascade of reactions leading to the release of the drug.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-halogen-5-bromobenzoic acids |

| Dibenz[b,f]oxazepine |

| N-acyl-oxazolidinones |

| Lactide |

| Caprolactone |

Future Research Directions and Emerging Opportunities in 2 Benzyloxy 5 Bromobenzoic Acid Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The classical synthesis of 2-(Benzyloxy)-5-bromobenzoic acid typically involves the Williamson ether synthesis, reacting a salt of 5-bromosalicylic acid with benzyl (B1604629) chloride. While effective, this method can present challenges related to reaction conditions and purification. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Key areas of investigation include:

Palladium-Catalyzed C-O Coupling Reactions: The development of advanced palladium catalysts and ligands could enable more efficient and milder conditions for the benzylation of 5-bromosalicylic acid. Research into catalyst systems that exhibit high turnover numbers and functional group tolerance is crucial.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging C-O bonds under ambient conditions. The development of photosensitizers that can efficiently activate the substrates could lead to greener and more economical synthetic pathways.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of this compound. Further optimization of microwave parameters and solvent systems is an active area of research.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Palladium-Catalyzed C-O Coupling | Milder reaction conditions, higher yields, broader substrate scope | Development of robust catalysts and ligands |

| Photoredox Catalysis | Green and sustainable, ambient reaction conditions | Design of efficient photosensitizers and reaction setups |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency | Optimization of reaction parameters and scalability |

Exploration of Unconventional Reactivity Modes

Beyond its role as a stable building block, researchers are beginning to explore the untapped reactivity of this compound. The interplay between the carboxylic acid, the benzyloxy group, and the bromine atom offers opportunities for novel transformations.

Future research will likely focus on:

Directed C-H Activation: The carboxylic acid or the ether oxygen could serve as directing groups to facilitate regioselective C-H activation at other positions on the aromatic ring. This would open up new avenues for functionalization without the need for pre-installed directing groups.